Cas no 2229613-59-4 (3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine)

3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine 化学的及び物理的性質
名前と識別子
-
- 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine
- EN300-1962807
- 2229613-59-4
- 3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine
-
- インチ: 1S/C10H10F3NOS/c11-10(12,13)16-9-3-1-2-7(4-9)15-8-5-14-6-8/h1-4,8,14H,5-6H2
- InChIKey: TWTBEOPSAKEHMD-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)OC1CNC1
計算された属性
- せいみつぶんしりょう: 249.04351960g/mol
- どういたいしつりょう: 249.04351960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962807-5.0g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 5g |
$2981.0 | 2023-05-26 | ||
Enamine | EN300-1962807-10g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1962807-0.05g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1962807-0.25g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1962807-0.1g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1962807-1.0g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 1g |
$1029.0 | 2023-05-26 | ||
Enamine | EN300-1962807-5g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1962807-1g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1962807-2.5g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1962807-0.5g |
3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2229613-59-4 | 0.5g |
$987.0 | 2023-09-17 |
3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
3-{3-(trifluoromethyl)sulfanylphenoxy}azetidineに関する追加情報
Introduction to 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine (CAS No: 2229613-59-4)
3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine, identified by its CAS number 2229613-59-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group and a phenoxy azetidine backbone suggests promising properties such as enhanced metabolic stability and improved binding affinity, which are critical factors in the design of novel therapeutic agents.
The trifluoromethyl group is a well-known pharmacophore in the pharmaceutical industry, often incorporated into molecules to improve their pharmacokinetic profiles. Its electron-withdrawing nature can enhance the binding affinity of a drug to its target receptor, while also contributing to lipophilicity and resistance to metabolic degradation. In the context of 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine, this group is likely to play a crucial role in determining the compound's overall biological activity.
The azetidine ring, another key structural feature of this compound, is a five-membered heterocyclic structure that is commonly found in bioactive molecules. Azetidine derivatives have been explored for their potential as antimicrobial, antiviral, and anti-inflammatory agents. The phenoxy moiety further extends the structural complexity of the molecule, providing additional sites for interaction with biological targets. This combination of structural elements makes 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been increasing interest in the development of novel compounds with enhanced efficacy and reduced side effects. The structural features of 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine align well with these goals. The trifluoromethyl group can improve the compound's metabolic stability, while the azetidine and phenoxy moieties provide opportunities for selective binding to biological targets. These properties make it an attractive candidate for further exploration in drug discovery.
The synthesis of 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group and the phenoxy azetidine backbone necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.
The biological activity of 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine has been studied in various contexts. Initial studies suggest that it may exhibit potent activity against certain biological targets, making it a valuable scaffold for further derivatization and optimization. The compound's ability to interact with specific proteins or enzymes could lead to the development of new therapeutic agents with improved efficacy and selectivity.
In conclusion, 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine (CAS No: 2229613-59-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a trifluoromethyl group and an azetidine ring, make it an attractive candidate for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic agents.
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